7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular weight of 182.65 . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is represented by the formula C9H11ClN2 . The InChI code for this compound is 1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .Chemical Reactions Analysis
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .Physical And Chemical Properties Analysis
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a solid substance . The melting point of a related compound, 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is 129-130°C .Scientific Research Applications
Medicinal Chemistry
Application
“7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine” is a type of azepine, a seven-membered heterocyclic compound. Azepines, including benzodiazepines, oxazepines, and thiazepines, are the structural basis of many important natural and synthetic biologically active substances . They contribute significantly to medical and pharmaceutical chemistry .
Method of Application
The synthesis of azepine derivatives often involves one-pot preparation procedures and methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .
Results or Outcomes
Tetrahydrobenzo[b]azepines are found in a variety of medicines used in the treatment of cardiovascular disease, including evacetrapib, benazepril, and tolvaptan . The research is not only focused on synthesis methods for creating a library of novel diverse azepine, but also the study of the conformational features of molecules for their pharmacological activity .
Cancer Research
Application
A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are similar to “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine”, were designed and synthesized for their high anti-tumor activity .
Method of Application
These derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Results or Outcomes
All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .
Organic Synthesis
Application
“7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine” is a key intermediate in the synthesis of Tolvaptan . Tolvaptan is an orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Method of Application
The synthetic method comprises four steps: A, the synthesis of 5-chloro-2-(di-allyl amino)-benzaldehyde; B, the synthesis of 1-allyl-7-chloro-2,3,4,5-tetrahydro-1H-2,5-epoxy benzo[b]azepine; C, the synthesis of 1-allyl-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine; and D, the synthesis of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzo[b]azepine .
Results or Outcomes
The synthetic steps are less, the operation is easy and convenient, the equipment requirement is low, the yield in each step is relatively high, column chromatography separation is not needed in the four reactions, and the synthetic method has the advantages that the technology is simple, the industrial scale production is facilitated, and the cost is low .
Cannabinoid Research
Application
2,3,4,5-Tetrahydro-1H-1-benzazepine, a compound similar to “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine”, is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Method of Application
The specific method of application in this context is not detailed in the available resources.
Results or Outcomes
The specific results or outcomes in this context are not detailed in the available resources.
Antidepressant Synthesis
Application
“7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine” and similar compounds are used in the synthesis of antidepressant molecules . These molecules are synthesized via metal-catalyzed reactions .
Results or Outcomes
Treatment of 5-HT2c Associated Disorders
Application
A compound similar to “7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine”, namely “7-chloro-6-(2,2,2-trifluoroethylamino)-2,3,4,5-tetrahydro-1H-benzo[d]azepine”, is used as a selective 5-HT2c agonist for the treatment of 5-HT2c associated disorders including obesity, obsessive/compulsive disorder, anxiety, and depression .
Safety And Hazards
The safety information for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future directions for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine could involve its use in the treatment of 5-HT2c associated disorders including obesity, obsessive/compulsive disorder, anxiety, and depression . This is based on the activity of related compounds as selective 5-HT2c agonists .
properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZMCEKXCHBLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441009 | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | |
CAS RN |
313673-94-8 | |
Record name | 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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